molecular formula C19H22ClN3O2 B2493517 N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide CAS No. 1797952-82-9

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide

Cat. No. B2493517
CAS RN: 1797952-82-9
M. Wt: 359.85
InChI Key: XMMQBDXVURHGSL-UHFFFAOYSA-N
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Description

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide, also known as BDF-9198, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This compound has been shown to have potential therapeutic applications in cancer and inflammatory diseases.

Mechanism of Action

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide inhibits the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is necessary for the activation of STAT3, which is involved in cell proliferation, survival, and inflammation. Inhibition of this interaction with this compound leads to decreased activation of STAT3 and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in preclinical models. In cancer models, this compound has been shown to decrease tumor growth and increase apoptosis. In inflammatory disease models, this compound has been shown to decrease inflammation and decrease joint destruction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide in lab experiments is its specificity for the STAT3-JAK2 interaction. This allows for the study of the specific role of this interaction in cellular processes. One limitation of using this compound in lab experiments is its potential off-target effects. While this compound has been shown to be specific for the STAT3-JAK2 interaction, it is possible that it may interact with other proteins or pathways.

Future Directions

There are several future directions for the study of N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide. One direction is the development of more potent and selective inhibitors of the STAT3-JAK2 interaction. Another direction is the study of the combination of this compound with other therapies, such as chemotherapy or immunotherapy. Additionally, the role of the STAT3-JAK2 interaction in other diseases, such as autoimmune diseases or infectious diseases, could be studied using this compound. Finally, the development of this compound as a therapeutic agent for cancer or inflammatory diseases could be further explored.

Synthesis Methods

The synthesis of N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide has been described in the literature. Briefly, the compound is synthesized in three steps starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methylpropan-2-amine to form the amide intermediate. Finally, the amide intermediate is treated with formic acid to form the desired product, this compound.

Scientific Research Applications

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide has been shown to have potential therapeutic applications in cancer and inflammatory diseases. In cancer, the protein STAT3 is often overexpressed and contributes to tumor growth and survival. Inhibition of the STAT3-JAK2 interaction with this compound has been shown to decrease tumor growth in preclinical models. In inflammatory diseases, such as rheumatoid arthritis, the STAT3 pathway is also involved in the inflammatory response. Inhibition of the STAT3-JAK2 interaction with this compound has been shown to decrease inflammation in preclinical models.

properties

IUPAC Name

N-[3-[benzyl(methyl)amino]-3-oxopropyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-13-11-14(2)22-18(20)17(13)19(25)21-10-9-16(24)23(3)12-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMQBDXVURHGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NCCC(=O)N(C)CC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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